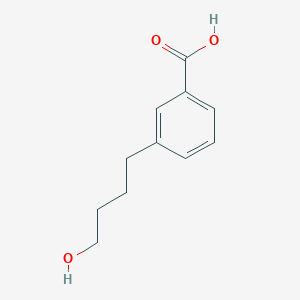

3-(4-Hydroxybutyl)benzoic acid

CAS No.:

Cat. No.: VC14117682

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O3 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 3-(4-hydroxybutyl)benzoic acid |

| Standard InChI | InChI=1S/C11H14O3/c12-7-2-1-4-9-5-3-6-10(8-9)11(13)14/h3,5-6,8,12H,1-2,4,7H2,(H,13,14) |

| Standard InChI Key | DOGNGMMUYIBREE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)CCCCO |

Introduction

Structural and Chemical Properties of Benzoic Acid Derivatives

Core Structural Features

Benzoic acid derivatives are characterized by a benzene ring substituted with a carboxylic acid group (-COOH) and additional functional groups. For example:

-

3-(4-Hydroxyphenoxy)benzoic acid (PubChem CID: 161852) features a phenoxy group at the third position and a hydroxyl group at the para position of the phenoxy substituent . Its molecular formula is , with a molecular weight of 230.22 g/mol .

-

4-(4-Hydroxybutyl)benzoic acid methyl ester (CAS: 123910-88-3) includes a hydroxybutyl chain at the para position of the benzoic acid methyl ester, with a molecular formula of and a molecular weight of 208.25 g/mol .

These compounds exhibit distinct physicochemical properties due to variations in substituent positioning and functional groups. For instance, the hydroxybutyl chain in 4-(4-hydroxybutyl)benzoic acid methyl ester introduces steric effects and hydrogen-bonding capacity, influencing solubility and reactivity .

Synthesis Methodologies

Enzymatic Cascades for 4-Hydroxybenzoic Acid Production

A CoA-free multi-enzyme cascade in Escherichia coli has been developed to synthesize 4-hydroxybenzoic acid (4HBA) from L-tyrosine . Key enzymes include:

-

L-amino acid deaminase (Proteus mirabilis)

-

Hydroxymandelate synthase (Amycolatopsis orientalis)

-

Mandelate dehydrogenase and benzoylformate decarboxylase (Pseudomonas putida)

This system achieved a yield of 128 ± 1 mM (17.7 ± 0.1 g/L) of 4HBA from 150 mM L-tyrosine, demonstrating >85% conversion efficiency .

Chemical Synthesis of 3-Alkoxy Benzoic Acid Derivatives

Alkylation of 3-hydroxybenzoic acid with alkyl halides in the presence of potassium carbonate yields 3-alkoxy benzoic acids (e.g., butyl, pentyl, hexyl derivatives) . Subsequent esterification using dicyclohexylcarbodiimide (DCC) produces hybrid esters with antibacterial activity . For example:

-

(3-Methoxycarbonylphenyl) 3-pentoxybenzoate exhibited a 28 mm inhibition zone against Staphylococcus aureus .

Biological and Industrial Applications

Antibacterial Activity

3-Hydroxybenzoic acid derivatives demonstrate broad-spectrum antimicrobial effects. Hybrid esters synthesized via DCC-mediated coupling showed inhibitory activity against both Gram-positive and Gram-negative bacteria . The alkyl chain length correlates with efficacy, with pentoxy and hexoxy derivatives displaying superior performance .

Role in Preservatives and Polymers

4HBA and its esters are widely used as preservatives in food and pharmaceuticals due to their antifungal and antioxidant properties . Additionally, 4HBA serves as a precursor for liquid crystalline polymers and epoxy resins .

Physicochemical Data for Key Derivatives

Table 1: Comparative Properties of Selected Benzoic Acid Derivatives

Challenges and Future Directions

Despite advancements in enzymatic synthesis, scaling production of hydroxybutyl-substituted benzoic acids remains challenging due to:

Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume